molecular formula C22H24Cl3N3OS B13720301 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide . HCl

2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide . HCl

Cat. No.: B13720301
M. Wt: 484.9 g/mol
InChI Key: BNWYENYHNOESCX-BOXHHOBZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIPPA hydrochloride involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of DIPPA hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

DIPPA hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amide derivatives .

Scientific Research Applications

DIPPA hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study the κ-opioid receptor and its interactions with other molecules.

    Biology: Helps in understanding the role of κ-opioid receptors in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in conditions such as anxiety and depression.

    Industry: Utilized in the development of new drugs targeting the κ-opioid receptor

Mechanism of Action

DIPPA hydrochloride exerts its effects by irreversibly binding to the κ-opioid receptor, thereby blocking its activity. This interaction prevents the receptor from responding to endogenous ligands, leading to a decrease in receptor-mediated signaling. The molecular targets include the κ-opioid receptor, and the pathways involved are primarily related to pain modulation and mood regulation .

Comparison with Similar Compounds

Similar Compounds

    Nor-BNI (nor-binaltorphimine): Another κ-opioid receptor antagonist with a different chemical structure.

    JDTic: A selective κ-opioid receptor antagonist with a longer duration of action.

    GNTI (5’-guanidinonaltrindole): A κ-opioid receptor antagonist with high selectivity.

Uniqueness of DIPPA Hydrochloride

DIPPA hydrochloride is unique due to its irreversible binding to the κ-opioid receptor, which results in a long-lasting effect. This property makes it particularly useful in research settings where prolonged receptor blockade is desired .

Properties

Molecular Formula

C22H24Cl3N3OS

Molecular Weight

484.9 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-N-[(1R)-1-(3-isothiocyanatophenyl)-2-pyrrolidin-1-ylethyl]-N-methylacetamide;hydrochloride

InChI

InChI=1S/C22H23Cl2N3OS.ClH/c1-26(22(28)12-16-7-8-19(23)20(24)11-16)21(14-27-9-2-3-10-27)17-5-4-6-18(13-17)25-15-29;/h4-8,11,13,21H,2-3,9-10,12,14H2,1H3;1H/t21-;/m0./s1

InChI Key

BNWYENYHNOESCX-BOXHHOBZSA-N

Isomeric SMILES

CN([C@@H](CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl

Canonical SMILES

CN(C(CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl

Origin of Product

United States

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